molecular formula C11H19N3O2 B8195224 Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B8195224
M. Wt: 225.29 g/mol
InChI Key: BTWCKQOWWVNXTC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate: is an organic compound with the molecular formula C11H19N3O2. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and cyanomethyl reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The piperazine ring provides structural stability and can interact with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and bioactive compounds .

Properties

IUPAC Name

tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWCKQOWWVNXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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